molecular formula C12H10N2O2S B2376162 N-(4-carbamoylphenyl)thiophene-3-carboxamide CAS No. 950240-55-8

N-(4-carbamoylphenyl)thiophene-3-carboxamide

Cat. No.: B2376162
CAS No.: 950240-55-8
M. Wt: 246.28
InChI Key: MRVJBHRXYYJTMQ-UHFFFAOYSA-N
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Description

N-(4-carbamoylphenyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Mechanism of Action

Target of Action

The primary target of N-(4-carbamoylphenyl)thiophene-3-carboxamide is mitochondrial complex I . This complex is a part of the electron transport chain in mitochondria, which plays a crucial role in cellular respiration and energy production.

Mode of Action

This compound interacts with its target by inhibiting the function of mitochondrial complex I . This inhibition disrupts the normal process of electron transport, which can lead to a decrease in ATP production and an increase in the production of reactive oxygen species.

Biochemical Analysis

Biochemical Properties

N-(4-carbamoylphenyl)thiophene-3-carboxamide has been found to exhibit potent antitumor activity through the inhibition of mitochondrial complex I . This suggests that it interacts with enzymes, proteins, and other biomolecules involved in this complex.

Cellular Effects

The compound’s antitumor activity suggests that it has significant effects on various types of cells and cellular processes . It likely influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. Its antitumor activity suggests that it could have significant effects, potentially including threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

This compound likely interacts with enzymes or cofactors involved in metabolic pathways, given its inhibition of mitochondrial complex I . This could also include effects on metabolic flux or metabolite levels.

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-carbamoylphenyl)thiophene-3-carboxamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
  • 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide

Uniqueness

N-(4-carbamoylphenyl)thiophene-3-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-carbamoylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c13-11(15)8-1-3-10(4-2-8)14-12(16)9-5-6-17-7-9/h1-7H,(H2,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVJBHRXYYJTMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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